Ivosidenib is classified as an antineoplastic agent and is categorized under enzyme inhibitors. It was developed by Agios Pharmaceuticals and has been approved by the U.S. Food and Drug Administration for use in adult patients with relapsed or refractory AML harboring IDH1 mutations. The drug is notable for its specificity towards the mutant form of IDH1, distinguishing it from other treatments that may affect normal cellular functions.
The synthesis of (R,S)-Ivosidenib involves several key steps that focus on achieving high selectivity and potency against the mutant IDH1 enzyme. The synthetic route typically begins with a racemic mixture that undergoes resolution to isolate the desired diastereomer.
(R,S)-Ivosidenib has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is CHFNO, and it features an imidazole ring critical for its interaction with the IDH1 enzyme.
The primary reaction mechanism of (R,S)-Ivosidenib involves its binding to the active site of the mutant IDH1 enzyme, inhibiting its activity. This inhibition leads to a decrease in the production of 2-hydroxyglutarate from isocitrate.
(R,S)-Ivosidenib acts by competitively inhibiting the mutant IDH1 enzyme, which is responsible for converting isocitrate into alpha-ketoglutarate while simultaneously producing 2-hydroxyglutarate as a byproduct.
The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity.
(R,S)-Ivosidenib is primarily used in clinical settings for treating patients with acute myeloid leukemia harboring IDH1 mutations. Its introduction has provided a targeted therapeutic option that addresses a specific genetic alteration in cancer cells.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4